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molecular formula C14H22N2O B8408470 4-[[(2,2-Dimethyl-1-oxopropyl)amino]methyl]benzeneethanamine

4-[[(2,2-Dimethyl-1-oxopropyl)amino]methyl]benzeneethanamine

Cat. No. B8408470
M. Wt: 234.34 g/mol
InChI Key: RCUPMFHQOXRWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114390

Procedure details

4-Cyanocinnamic is catalytically hydrogenated to form 4-(aminomethyl)-benzenepropanoic acid, the amino function is then protected by a tert.butoxycarbonyl group and the carboxylic acid function is converted into the primary carboxamide; the resulting 4-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]benzenepropanamide when reacted with I,I-bis-(trifluoroacetoxy)iodobenzene, yields 4-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]benzeneethanamine (see also: A. S. Radhakrishna, M. E. Parham, R. M. Riggs and G. M. Loudon, J. Org. Chem. 44: 1746-1747 (1979) and K. Seraminathan and N. Venkatasubramanian, J. Chem. Soc. Perkim Trans. II 1975, 1161), which may be converted into the corresponding urea in the usual way, e.g. by treating the hydrochloride with sodium cyanate; cleaving the tert.butoxycarbonyl group with suitable acids, e.g. trifluoroacetic acid, finally yields the desired 4-[2-(aminocarbonylamino)ethyl]phenylmethanamine.
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]benzenepropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1]CC1C=CC(CCC(O)=O)=CC=1.[CH3:14][C:15]([CH3:32])([CH3:31])[C:16]([NH:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27]C(N)=O)=[CH:22][CH:21]=1)=[O:17].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O>>[CH3:14][C:15]([CH3:32])([CH3:31])[C:16]([NH:18][CH2:19][C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27][NH2:1])=[CH:22][CH:21]=1)=[O:17]

Inputs

Step One
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=C(C=C1)CCC(=O)O
Step Three
Name
carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
4-[[(2,2-dimethyl-1-oxopropyl)amino]methyl]benzenepropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NCC1=CC=C(C=C1)CCC(=O)N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NCC1=CC=C(C=C1)CCN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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